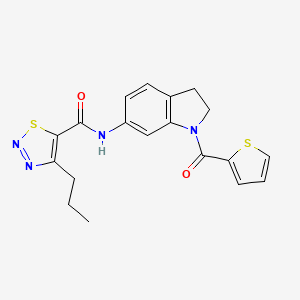

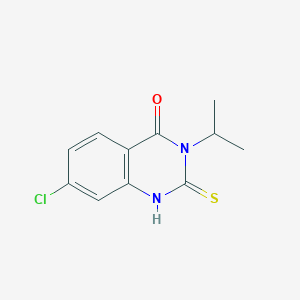

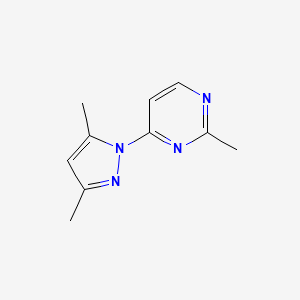

![molecular formula C23H17N3O3 B2503039 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide CAS No. 1798465-48-1](/img/structure/B2503039.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide" is a derivative of imidazo[1,2-a]pyridine, which is a class of compounds that have garnered interest due to their potential as antitubercular agents. This class of compounds has been explored for their efficacy against Mycobacterium tuberculosis, including drug-sensitive and multidrug-resistant strains. The compound is structurally related to various imidazo[1,2-a]pyridine carboxamides that have been synthesized and evaluated for their antimycobacterial activity.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. These methods have been employed to create a variety of imidazo[1,2-a]pyridine-3-carboxamide derivatives with different substituents, aiming to enhance their antitubercular activity. For instance, a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties were designed and synthesized, showing excellent in vitro activity against Mycobacterium tuberculosis strains .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS). Additionally, single-crystal X-ray diffraction can provide detailed crystallographic and conformational analyses. Density functional theory (DFT) calculations are often used to predict and compare the molecular structure with experimental data, ensuring the accuracy of the synthesized compounds. For example, the structure of a related compound, 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was confirmed using these methods, and the DFT-optimized structure was consistent with the crystal structure obtained from X-ray diffraction .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions during their synthesis. The ring closure reaction is crucial for forming the imidazo[1,2-a]pyridine core. Subsequent reactions, such as the Suzuki coupling, allow for the introduction of different substituents, which can significantly affect the biological activity of the compounds. The hydrolysis and amidation reactions are typically used to introduce the amide functionality, which is a common feature in this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For instance, compound 10j from a related study displayed acceptable safety and pharmacokinetic properties, which is essential for the further development of these compounds as antitubercular agents . The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, can provide insights into the reactivity and interaction of these compounds with biological targets .

科学的研究の応用

Antiprotozoal Agents

Imidazo[1,2-a]pyridine derivatives have been investigated for their antiprotozoal properties, showing strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Compounds derived from this class have demonstrated excellent efficacy in the trypanosomal STIB900 mouse model, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Antituberculosis Agents

Research on imidazo[1,2-a]pyridine carboxamides has yielded new antitubercular agents with significant in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains. This suggests the utility of such derivatives in combating tuberculosis, especially considering their safety and pharmacokinetic properties (Wu et al., 2016).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their antimycobacterial activity, with some showing considerable activity against both drug-sensitive and resistant MTB strains. These findings open up new directions for further structure-activity relationship (SAR) studies (Lv et al., 2017).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines have been designed and synthesized as novel classes of melatonin receptor ligands. Compounds within this research have displayed good selectivity and affinities for MT1 and MT2 melatonin receptors, indicating potential applications in the treatment of disorders related to the melatonin system (El Kazzouli et al., 2011).

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O3/c1-28-19-10-6-7-15-13-20(29-22(15)19)23(27)25-17-9-3-2-8-16(17)18-14-26-12-5-4-11-21(26)24-18/h2-14H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHUDUQTEOYZEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

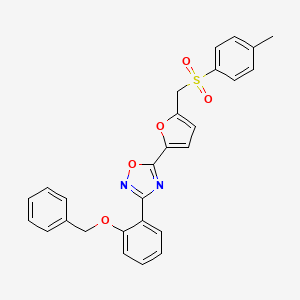

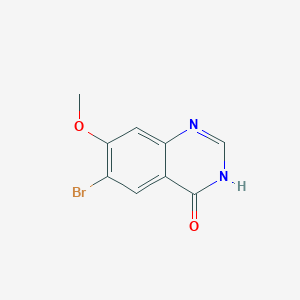

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

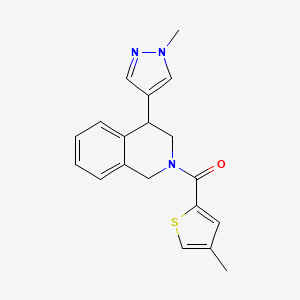

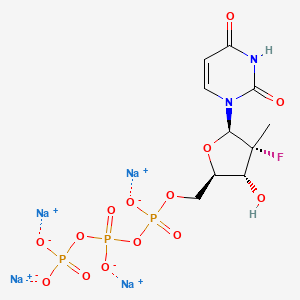

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/no-structure.png)

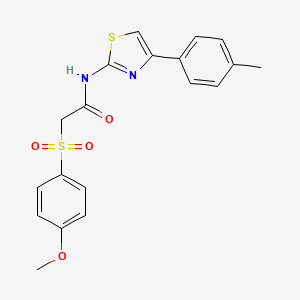

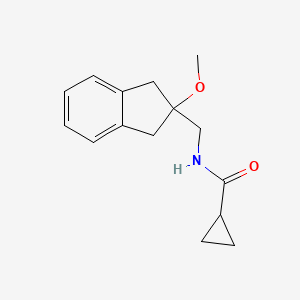

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)